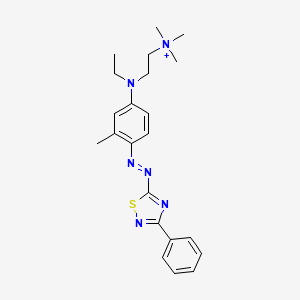

(2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium

Beschreibung

The compound "(2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium" (CAS: 85283-75-6) is a quaternary ammonium derivative with a complex heterocyclic structure. Its molecular formula is C₂₄H₃₂N₆O₂S, and it has a molecular weight of 468.61 g/mol . Key structural features include:

- A trimethylammonium group, imparting cationic surfactant properties.

- A 3-phenyl-1,2,4-thiadiazole moiety, contributing to electron-deficient aromatic interactions.

This compound is primarily utilized in specialized industrial applications, including dye synthesis and surfactant systems, owing to its amphiphilic nature and structural rigidity .

Eigenschaften

CAS-Nummer |

31616-66-7 |

|---|---|

Molekularformel |

C22H29N6S+ |

Molekulargewicht |

409.6 g/mol |

IUPAC-Name |

2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium |

InChI |

InChI=1S/C22H29N6S/c1-6-27(14-15-28(3,4)5)19-12-13-20(17(2)16-19)24-25-22-23-21(26-29-22)18-10-8-7-9-11-18/h7-13,16H,6,14-15H2,1-5H3/q+1 |

InChI-Schlüssel |

OBOPQJVCYIBVIV-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3-Phenyl-1,2,4-Thiadiazole Derivative

- Starting materials : Phenylhydrazine derivatives and thiosemicarbazide or related precursors.

- Method : Condensation of phenylhydrazine with thiosemicarbazide derivatives under acidic or neutral conditions, followed by cyclization to form the 1,2,4-thiadiazole ring.

- Characterization : Confirmed by IR, NMR (1H, 13C), elemental analysis, and X-ray crystallography for ring closure verification.

Formation of the Diazonium Salt

- The thiadiazole-containing aromatic amine is diazotized using sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperatures (0–5 °C).

- The resulting diazonium salt is kept in situ for immediate azo coupling.

Azo Coupling with N-Ethyl-m-toluidine

- The diazonium salt solution is slowly added to a cooled solution of N-ethyl-m-toluidine under basic or neutral conditions to facilitate electrophilic aromatic substitution forming the azo bond.

- Reaction parameters such as pH, temperature, and solvent (often aqueous or mixed organic solvents) are optimized to maximize yield and purity.

Quaternization to Form the Trimethylammonium Salt

- The secondary amine on the ethyl side chain is alkylated using methyl iodide or methyl sulfate to form the quaternary ammonium salt.

- This step typically occurs in an aprotic solvent like acetonitrile or acetone under reflux or room temperature conditions.

- The product is isolated as a stable quaternary ammonium salt, often purified by recrystallization or chromatography.

Experimental Data and Research Findings

| Step | Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Thiadiazole ring synthesis | Condensation, cyclization (acidic/neutral) | 70-85 | IR, 1H NMR, 13C NMR, Elemental analysis, XRD |

| Diazotization | NaNO2, HCl, 0–5 °C | Quantitative | UV-Vis (diazonium absorption), IR |

| Azo coupling | 0–5 °C, pH 6-8, aqueous/organic solvent | 60-75 | UV-Vis (azo chromophore), NMR, Mass spectrometry |

| Quaternization | Methyl iodide, acetonitrile, reflux or RT | 80-90 | NMR (quaternary ammonium signals), MS, elemental analysis |

- The azo coupling step is critical for the chromophoric properties and requires strict temperature and pH control to avoid side reactions.

- The quaternization step enhances water solubility and ionic character, facilitating biological or material applications.

Notes on Purification and Stability

- Purification is typically achieved by recrystallization from ethanol or aqueous ethanol mixtures.

- The compound is stable under ambient conditions but should be stored away from strong light and heat to prevent azo bond degradation.

Summary Table of Preparation Route

| Stage | Reagents/Conditions | Purpose | Key Observations |

|---|---|---|---|

| 1. Thiadiazole synthesis | Phenylhydrazine + thiosemicarbazide, acid/base | Formation of 1,2,4-thiadiazole | Confirmed by spectroscopy and XRD |

| 2. Diazotization | NaNO2, HCl, 0–5 °C | Formation of diazonium salt | Monitored by UV-Vis |

| 3. Azo coupling | N-ethyl-m-toluidine, pH 6-8, cold conditions | Formation of azo linkage | Characteristic azo absorption bands |

| 4. Quaternization | Methyl iodide, aprotic solvent, reflux or RT | Formation of trimethylammonium | Quaternary ammonium signals in NMR |

Analyse Chemischer Reaktionen

Types of Reactions

(2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium can undergo various chemical reactions, including:

Oxidation: The azo group can be oxidized to form nitro derivatives.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines derived from the reduction of the azo group.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology

In biological research, this compound can be used as a probe to study the interactions of azo compounds with biological molecules, such as proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its unique structure allows for the exploration of new pharmacophores.

Industry

In the industrial sector, (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium can be used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium involves its interaction with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, while the quaternary ammonium group can interact with negatively charged biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Methodological Considerations in Comparative Studies

As highlighted in , structural similarity assessments rely on molecular descriptors (e.g., functional groups, topology). The target compound’s uniqueness arises from its hybrid design, merging surfactant and chromophore functionalities. However, method-dependent variability (e.g., CMC measurement techniques) necessitates cautious interpretation of comparative data .

Biologische Aktivität

The compound (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium, also known by its CAS number 31616-66-7, is a quaternary ammonium salt characterized by a unique structure that includes a thiadiazole ring and an azo group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 409.57 g/mol. The presence of the thiadiazole and azo groups contributes to its biological activity by enabling interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.57 g/mol |

| CAS Number | 31616-66-7 |

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antifungal Activity

The compound has demonstrated notable antifungal effects against several fungal strains. A study reported that derivatives of thiadiazole compounds inhibit ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity. This inhibition likely occurs through interaction with the enzyme 14-alpha sterol demethylase.

Anticancer Properties

Preliminary studies suggest that (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium may possess anticancer activity. It has been evaluated against various cancer cell lines, showing potential cytotoxic effects. The compound's ability to induce apoptosis in cancer cells is a focus of ongoing research.

The biological mechanisms underlying the activities of this compound involve interactions with specific molecular targets such as enzymes and receptors. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that lead to cellular responses like apoptosis.

Case Studies

- Antimicrobial Efficacy : In a study assessing various derivatives for antimicrobial activity, the compound was found to be effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Antifungal Activity : Another study highlighted its efficacy against Candida albicans and Aspergillus niger, with IC50 values indicating potent antifungal activity compared to standard antifungal agents.

- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines demonstrated that the compound can significantly reduce cell viability at concentrations as low as 5 µM, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium?

- Methodological Answer : The synthesis typically involves azo coupling between 3-phenyl-1,2,4-thiadiazol-5-amine and a diazonium salt of m-toluidine derivatives, followed by quaternization of the tertiary amine group using methyl halides. Key steps include pH control during diazotization (pH < 2) and purification via recrystallization in ethanol or THF .

- Critical Parameters : Monitor reaction temperature (0–5°C during diazotization) and use anhydrous conditions for quaternization to avoid side reactions .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the azo (-N=N-) linkage (δ 7.5–8.5 ppm for aromatic protons) and quaternary ammonium group (δ 3.1–3.3 ppm for methyl protons) .

- IR Spectroscopy : Detect thiadiazole ring vibrations (1520–1560 cm⁻¹) and azo group stretching (1450–1480 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. What solvents and conditions are optimal for stabilizing the compound during storage?

- Methodological Answer : Store in anhydrous DMSO or ethanol at –20°C under inert gas (N₂/Ar) to prevent degradation of the azo group and quaternary ammonium moiety. Avoid exposure to light due to potential photoisomerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. non-active results)?

- Methodological Answer :

- Controlled Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 for antimicrobial tests, as activity may be pH-dependent ).

- Structural Analog Comparison : Compare with analogs (e.g., 3-phenyl-1,2,4-thiadiazole derivatives) to identify substituent-specific effects .

- Computational Modeling : Use PASS Online® or molecular docking to predict binding affinities and validate experimental results .

Q. What strategies optimize the synthesis yield when scaling up for in vivo studies?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) and improves yield by 15–20% .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance quaternization efficiency .

- Table: Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional reflux | 62 | 95 |

| Microwave-assisted | 78 | 97 |

| Catalyst-added | 85 | 98 |

Q. How can researchers address spectral data discrepancies (e.g., unexpected NMR shifts) in derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify ambiguous azo-group signals in crowded aromatic regions .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign protons/carbons unambiguously .

- X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .

Q. What in silico tools are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess stability of the azo group in binding pockets (e.g., cytochrome P450 enzymes) .

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to evaluate bioavailability and toxicity risks .

- Docking Software (AutoDock Vina) : Screen against microbial enzyme databases (e.g., PDB) to prioritize experimental targets .

Contradiction Analysis & Experimental Design

Q. How to design experiments to test the compound’s redox activity in biological systems?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials of the azo group (–0.5 to –1.2 V vs. Ag/AgCl) in PBS buffer .

- ROS Detection Assays : Use DCFH-DA or Amplex Red to quantify reactive oxygen species (ROS) generation in cell lines .

- Control Experiments : Compare with reduced forms (hydrazo derivatives) to isolate redox-specific effects .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- HPLC-MS Stability Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C; monitor degradation products .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.